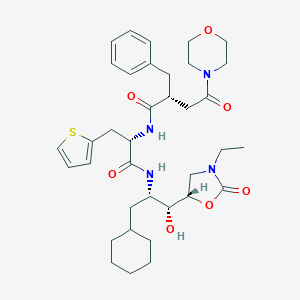![molecular formula C9H15NO B040023 5-Acetyl-1-azabicyclo[3.2.1]octane CAS No. 119102-97-5](/img/structure/B40023.png)
5-Acetyl-1-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1-azabicyclo[3.2.1]octane, commonly known as ABO, is a bicyclic azetidine derivative that has been of interest to the scientific community due to its unique structure and potential applications. ABO is a chiral compound with two enantiomers, (R)-ABO and (S)-ABO, which have different biological activities.
Mecanismo De Acción
The mechanism of action of ABO is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain. ABO has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and decrease the release of glutamate, an excitatory neurotransmitter. This may account for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
ABO has been shown to have a number of biochemical and physiological effects. In animal studies, ABO has been shown to have anticonvulsant, analgesic, and sedative effects. It has also been shown to have anxiolytic and antidepressant effects. ABO has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABO has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a well-defined structure, which makes it easy to study. However, one limitation is that it is a chiral compound, which means that it has two enantiomers that may have different biological activities. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on ABO. One direction is to study its potential as an anticonvulsant and analgesic agent. Another direction is to study its potential as an antidepressant and anxiolytic agent. A third direction is to study its potential as a ligand for metal ions. A fourth direction is to study its potential as a chiral building block for the synthesis of other compounds. Overall, ABO is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Aplicaciones Científicas De Investigación
ABO has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, ABO has been investigated as a potential anticonvulsant and analgesic agent. In organic synthesis, ABO has been used as a chiral building block for the synthesis of other compounds. In materials science, ABO has been studied for its potential use as a ligand for metal ions.
Propiedades
Número CAS |
119102-97-5 |
|---|---|
Nombre del producto |
5-Acetyl-1-azabicyclo[3.2.1]octane |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(1-azabicyclo[3.2.1]octan-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3 |
Clave InChI |
YSAQVYLPHOJPAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)CC2 |
SMILES canónico |
CC(=O)C12CCCN(C1)CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

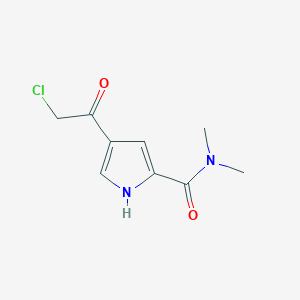



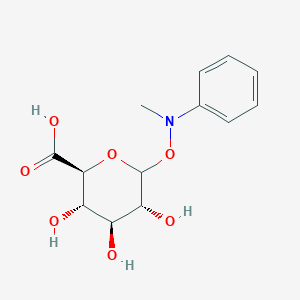

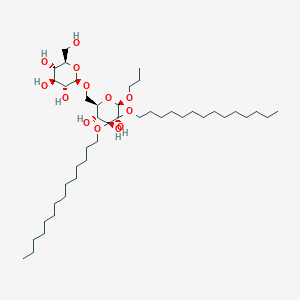

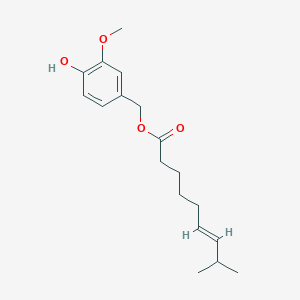

![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)
